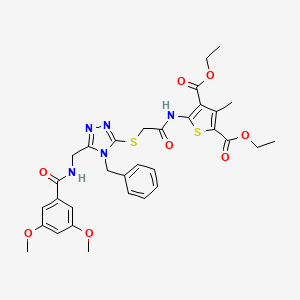

![molecular formula C17H13N5O5 B2494087 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396844-78-2](/img/structure/B2494087.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves complex reactions. For instance, Gabriele et al. (2006) demonstrated a method for synthesizing 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives via tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, highlighting a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

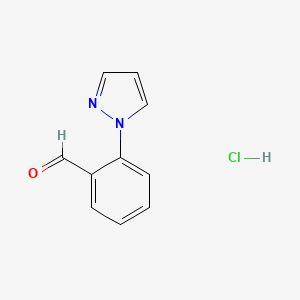

The molecular structure of such compounds is typically characterized using various spectroscopic techniques. For example, the crystal and molecular structure of pyrazole derivatives was elucidated through X-ray diffraction studies, revealing specific intermolecular hydrogen bonds and confirming the stereochemistry of the molecules (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar molecules have been explored to understand their reactivity and potential for forming new derivatives. Rostovskii et al. (2017) reported on the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, indicating a versatile approach to synthesize pyrroles and pyrazines via a switchable mechanism, providing insight into the reaction pathways and intermediate formations (Rostovskii et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. The detailed study of structure, spectroscopic characteristics, and noncovalent interactions using methods like SAPT (Symmetry-Adapted Perturbation Theory) offers a deep insight into the molecular interactions and physical properties (Al‐Otaibi et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential aspects of these compounds. Studies such as the one by Khelili et al. (2012) have explored the pharmacological activity of similar molecules, shedding light on their chemical behavior in biological systems, albeit without focusing on the drug-related aspects (Khelili et al., 2012).

Applications De Recherche Scientifique

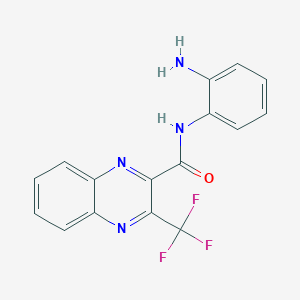

Antibacterial and Antifungal Agents : Research on compounds with similar structural features, including pyrazole and carboxamide derivatives, has shown promising antibacterial and antifungal activities. For example, novel analogs of pyrazole-1-carboxamide derivatives have been synthesized and demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells, suggesting potential as non-toxic antibacterial agents (Palkar et al., 2017).

Antitumor Activity : Another area of application is in antitumor research, where similar compounds have been synthesized and evaluated for their ability to inhibit tumor cell growth. Some derivatives, such as dibenzo[1,4]dioxin-1-carboxamides, have shown activity against various cancer cell lines, indicating their potential as antitumor agents. The structural features of these compounds, such as the presence of a carboxamide group, are crucial for their intercalation into DNA and inhibition of cancer cell proliferation (Lee et al., 1992).

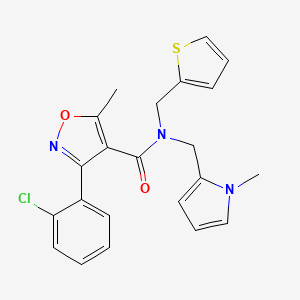

Inhibition of Succinate Dehydrogenase (SDH) : Pyrazole-4-carboxamide derivatives containing diphenyl ether fragments have been studied for their potential to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition activity is particularly relevant for the development of fungicides, suggesting the application of these compounds in agricultural science to control fungal diseases (Wang et al., 2020).

Enzyme Inhibition for Antimicrobial Purposes : Compounds with a similar structural basis have been designed to target specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial for microbial growth. By inhibiting DHFR, these compounds exhibit broad-spectrum antimicrobial activity, providing a pathway for the development of new antibiotics (Othman et al., 2020).

Mécanisme D'action

Target of action

Compounds with similar structures have been studied as potential therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes .

Pharmacokinetics

It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of action

Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O5/c23-15(11-8-18-3-4-19-11)22-17-21-12(9-27-17)16(24)20-10-1-2-13-14(7-10)26-6-5-25-13/h1-4,7-9H,5-6H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHOZFGWMPAFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)